molecular formula C8H20N2 B13255977 [(2S,3S)-2-amino-3-methylpentyl]dimethylamine

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine

Cat. No.: B13255977
M. Wt: 144.26 g/mol
InChI Key: YIAXVAOPTYKGNW-JGVFFNPUSA-N
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Description

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is an organic compound with the molecular formula C8H20N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing [(2S,3S)-2-amino-3-methylpentyl]dimethylamine involves the reductive amination of 3-methylpentan-2-one with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine.

  • Chiral Resolution: : Another approach is the resolution of racemic mixtures of the compound using chiral acids or chromatography techniques to separate the enantiomers. This method is particularly useful when high enantiomeric purity is required.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation and optimized reaction conditions are employed to scale up the synthesis while maintaining the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [(2S,3S)-2-amino-3-methylpentyl]dimethylamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : Nucleophilic substitution reactions can occur at the amino group, where the dimethylamine moiety can be replaced by other nucleophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Imines, oximes

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the nervous system makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which [(2S,3S)-2-amino-3-methylpentyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biochemical pathways and modulating physiological responses. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, affecting signal transduction in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R)-2-amino-3-methylpentyl]dimethylamine
  • [(2S,3R)-2-amino-3-methylpentyl]dimethylamine
  • [(2R,3S)-2-amino-3-methylpentyl]dimethylamine

Uniqueness

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, this compound may exhibit different reactivity and selectivity in chemical reactions and biological interactions. Its unique configuration can lead to varied pharmacological effects, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

(2S,3S)-1-N,1-N,3-trimethylpentane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3/t7-,8+/m0/s1

InChI Key

YIAXVAOPTYKGNW-JGVFFNPUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CN(C)C)N

Canonical SMILES

CCC(C)C(CN(C)C)N

Origin of Product

United States

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